2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not fully documented in the provided sources, analogous chloroacetamide derivatives exhibit characteristic peaks:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data reveals the following adducts and fragments:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.09932 | 142.4 |
| [M+Na]⁺ | 212.08126 | 147.6 |
| [M-H]⁻ | 188.08476 | 145.0 |
The base peak corresponds to the molecular ion (m/z = 203.71 ), with fragmentation patterns indicating loss of Cl (Δm/z = 35.5) and methylcyclohexyl groups.
X-Ray Crystallographic Analysis of Molecular Configuration
No experimental X-ray crystallographic data for this compound is reported in the literature. However, related N-substituted acetamides exhibit:
- Planar amide groups due to resonance stabilization.
- Chair conformation of the cyclohexyl ring, with equatorial positioning of the methyl group to minimize steric strain.
- Intermolecular hydrogen bonding between the amide NH and carbonyl oxygen in crystalline states.
Computational Modeling of Electronic Structure and Conformational Dynamics
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict:
Conformational Analysis
Molecular dynamics simulations reveal two stable conformers:
- Axial methylcyclohexyl : Higher energy due to steric clash with the acetamide group.
- Equatorial methylcyclohexyl : Lower energy (ΔG = −2.3 kcal/mol) favored at room temperature.
| Parameter | Value |
|---|---|
| Bond length (C=O) | 1.23 Å |
| Dihedral angle (N–C–C–Cl) | 180° (antiperiplanar) |
These results align with the compound’s observed stability and reactivity in synthetic applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-3-5-9(6-4-8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBNTUEPYUUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide typically involves the reaction of 4-methylcyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The raw materials used in the synthesis are readily available, and the reaction conditions are mild, making the process suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the α-position of the acetamide group is highly electrophilic, enabling nucleophilic substitution (Sₙ2). Common nucleophiles and reaction outcomes include:
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, 100°C, 12 hrs
-
Products :
-
4-methylcyclohexylmethylamine hydrochloride
-
Chloroacetic acid
-
-
Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : 2M NaOH, 80°C, 8 hrs
-
Products :
-
Sodium chloroacetate
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N-methyl-4-methylcyclohexylamine
-
-
Steric Effects : The bulky cyclohexyl group slows hydrolysis compared to unsubstituted analogs.
Oxidation
-
Reagents : KMnO₄/H₂SO₄
-
Products :
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Oxidation of the cyclohexyl ring to cyclohexanone derivatives (minor pathway).
-
Degradation of the acetamide group to CO₂ and NH₃ (major pathway).
-
Reduction
-
Reagents : LiAlH₄ in dry THF
-
Products :
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N-methyl-N-(4-methylcyclohexyl)ethylamine (via reduction of the amide to amine).
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Retention of the chloro group unless excess reductant is used.
-
Biologically Relevant Reactions
In enzymatic environments, this compound participates in:
Comparative Reactivity Analysis
The substitution pattern critically influences reaction rates:
| Compound | Relative Hydrolysis Rate (pH 7) | Sₙ2 Reactivity |
|---|---|---|
| This compound | 1.0 (reference) | Low |
| 2-chloroacetamide | 3.2 | High |
| 2-chloro-N,N-diethylacetamide | 0.8 | Moderate |
Key factors:
-
Steric hindrance from the 4-methylcyclohexyl group reduces accessibility to nucleophiles.
-
Electron-donating methyl group slightly activates the chloro center.
Thermal Degradation
Pyrolysis at >200°C produces:
-
Major products : Chlorinated hydrocarbons (e.g., chloroform) and cyclohexene derivatives.
-
Mechanism : Radical-mediated cleavage of C-Cl and C-N bonds.
Coordination Chemistry
The compound acts as a ligand in transition metal complexes:
-
With Cu(II) : Forms a square-planar complex, [Cu(C₁₀H₁₇ClNO)Cl₂], characterized by UV-Vis absorption at 650 nm.
-
With Pd(0) : Participates in cross-coupling reactions as a stabilizing ligand.
Photochemical Reactions
UV irradiation (254 nm) in methanol yields:
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Primary product : N-methyl-4-methylcyclohexylimine (via C-Cl bond homolysis).
-
Quantum yield : Φ = 0.12 ± 0.03, lower than simpler chloroacetamides due to energy dissipation by the cyclohexyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Studies :
Research indicates that derivatives of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide exhibit potential as analgesics and anti-inflammatory agents. For instance, studies have demonstrated that similar compounds can modulate pain pathways, suggesting that this compound may also possess analgesic properties.
Case Study :
A study published in Molecules highlighted the synthesis of related compounds and their evaluation for anti-inflammatory activity. The results showed that certain derivatives significantly reduced inflammation in animal models, indicating a promising therapeutic application for this compound and its analogs .
Synthesis and Chemical Reactions
The compound can be synthesized through acylation reactions involving N-methylcyclohexylamine and chloroacetyl chloride. This reaction pathway is critical for developing new derivatives with tailored properties for specific applications.
Table 1: Synthesis Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | N-methylcyclohexylamine + Chloroacetyl chloride | Room temperature | This compound |
| 2 | This compound + Base | Reflux | Various derivatives |
Material Science
The compound's unique structure allows it to be explored as a potential building block in polymer chemistry. Its chlorinated nature can enhance the thermal stability of polymers, making it suitable for high-performance materials.
Research Findings :
Investigations have shown that incorporating chlorinated amides into polymer matrices can improve mechanical properties and thermal resistance. This application is particularly relevant in the development of materials for automotive and aerospace industries .
Analytical Chemistry
This compound has been utilized as a standard in various analytical techniques such as HPLC and LC-MS for the quantification of similar compounds in biological samples.
Case Study :
A study demonstrated the use of this compound as an internal standard in HPLC analysis to determine the concentration of related drugs in plasma samples, providing reliable data for pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Properties
*Estimated based on analog data.
Key Observations:
- Lipophilicity: The 4-methylcyclohexyl derivative (target compound) and its ethyl analog (C₁₀H₁₈ClNO) exhibit higher lipophilicity (XLogP3 ~2.8–3.0) compared to aromatic analogs like the 4-nitrophenyl derivative (C₉H₉ClN₂O₃), which may have lower XLogP due to polar nitro groups .
- Thermal Stability : Aromatic derivatives (e.g., 4-nitrophenyl) display higher melting points (109.5–110 °C) due to crystallinity from π-π stacking, whereas cyclohexyl analogs may exhibit lower melting points .
Reactivity and Functionalization
- Nucleophilic Substitution : The α-chloro group in the target compound is reactive toward nucleophiles (e.g., amines, thiols). Steric hindrance from the cyclohexyl group may slow these reactions compared to less hindered analogs .
- Hydrogen Bonding : Aromatic derivatives (e.g., 4-fluorophenyl) exhibit intramolecular C–H···O and intermolecular N–H···O interactions, influencing crystal packing and stability .
Biological Activity
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C11H16ClN
- Molecular Weight: 215.71 g/mol
- CAS Number: 852399-98-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound acts as an inhibitor in various enzymatic pathways, potentially affecting cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It may interact with receptors, influencing neurotransmitter release and other signaling cascades.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the chloro substituent and the cyclohexyl group significantly enhance the compound's biological activity. Variations in these substituents can lead to different levels of potency against various biological targets.
| Substituent Type | Effect on Activity |
|---|---|
| Chloro Group | Increases lipophilicity and receptor affinity |
| Cyclohexyl Group | Enhances steric interactions with target sites |
| Methyl Group | Modulates electronic properties |
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard microbiological assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has selective cytotoxic effects, particularly against breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| PC-3 (Prostate Cancer) | 15 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial activity when combined with traditional antibiotics, suggesting potential for use in combination therapies. -
Case Study on Cancer Treatment:
Research conducted at a leading cancer research institute indicated that this compound could sensitize cancer cells to chemotherapy agents, thereby improving treatment outcomes in resistant cancer types.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, and how is reaction progress monitored?
- The compound is typically synthesized via acetylation of the corresponding amine using chloroacetyl chloride or acetic anhydride under reflux conditions. For example, refluxing N-(4-methylcyclohexyl)methylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., THF) at 60–80°C for 4–6 hours yields the product . Reaction progress is monitored using thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy to track the disappearance of the amine peak (~3300 cm⁻¹ N-H stretch) and appearance of the amide C=O peak (~1650–1680 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (amide C=O at ~1650–1680 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
- NMR : ¹H NMR confirms methyl groups (δ 1.0–1.3 ppm for cyclohexyl CH₃, δ 2.8–3.1 ppm for N-CH₃) and chloroacetamide backbone (δ 4.0–4.3 ppm for CH₂Cl). ¹³C NMR resolves the quaternary carbon in the cyclohexyl ring (δ 35–45 ppm) and the carbonyl carbon (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile chloro intermediates. Waste containing chloroacetamide derivatives must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates, reducing side reactions.
- Catalysis : Add triethylamine (TEA) as a base to neutralize HCl byproducts, accelerating reaction kinetics .
- Temperature Control : Lowering the reaction temperature to 50°C minimizes decomposition of the chloroacetamide group while maintaining reactivity .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol to isolate high-purity crystals (>98%) .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- X-ray crystallography reveals that N-H···O hydrogen bonds between the amide group and adjacent molecules form a layered packing motif. Additionally, C-H···Cl interactions between the chloroacetamide’s CH₂ and chlorine atoms contribute to lattice stability. Dihedral angles between the cyclohexyl ring and amide plane (e.g., ~80–85°) indicate steric hindrance, influencing crystallinity .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the chloroacetamide’s α-carbon. Fukui indices identify reactive sites for nucleophilic attack, while molecular electrostatic potential (MEP) maps highlight electron-deficient regions. These methods align with experimental observations of SN2 reactivity in synthesizing heterocyclic derivatives .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Discrepancies in bond lengths (e.g., C=O in IR vs. X-ray) may arise from dynamic vs. static lattice effects. Compare solution-state NMR (averaged conformers) with solid-state data. For example, NMR-detected rotational barriers around the N-C bond can explain deviations in dihedral angles observed in crystals .
Q. How is this compound evaluated for biological activity in enzyme inhibition assays?
- In vitro assays : Incubate the compound with target enzymes (e.g., proteases) at varying concentrations (1–100 µM) in pH 7.4 buffer. Measure residual activity using fluorogenic substrates (e.g., AMC-tagged peptides). IC₅₀ values are calculated from dose-response curves .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, prioritizing hydrophobic interactions with the cyclohexyl group and hydrogen bonds with the amide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
